molecular formula C11H12BrClO2 B11784616 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran

7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B11784616
M. Wt: 291.57 g/mol
InChI Key: CGFDUKMGMLYQAA-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran is a heterocyclic aromatic compound with the molecular formula C11H12BrClO2. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran under controlled conditions. The reaction is carried out using bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high specificity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce quinones or hydro derivatives, respectively .

Scientific Research Applications

7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran is unique due to its specific combination of bromine, chlorine, and methoxy groups on the benzofuran ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

7-bromo-5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran

InChI

InChI=1S/C11H12BrClO2/c1-11(2)5-15-9-6(12)4-7(13)10(14-3)8(9)11/h4H,5H2,1-3H3

InChI Key

CGFDUKMGMLYQAA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=C(C(=C21)OC)Cl)Br)C

Origin of Product

United States

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